L202

mRNA delivery lipid nanoparticles pharmacokinetics

L202 (CAS 2170488-92-1) is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) used in mRNA delivery applications. The compound features an N-methylpiperidine head group with a pH-responsive tertiary amine (pKa = 6.04–6.29), enabling efficient endosomal escape of nucleic acid cargo while maintaining neutrality in systemic circulation.

Molecular Formula C41H79NO4
Molecular Weight 650.1 g/mol
Cat. No. B11931633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL202
Molecular FormulaC41H79NO4
Molecular Weight650.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CCCCCCCCC(=O)OCCC(CCCCC)CCCCC)COC(=O)C1CCN(CC1)C
InChIInChI=1S/C41H79NO4/c1-5-8-11-12-13-14-17-22-27-38(36-46-41(44)39-30-33-42(4)34-31-39)28-23-18-15-16-19-24-29-40(43)45-35-32-37(25-20-9-6-2)26-21-10-7-3/h37-39H,5-36H2,1-4H3
InChIKeyJMCDZNNKPXAYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L202 Ionizable Lipid for mRNA-LNP Delivery: Technical Baseline and Procurement Relevance


L202 (CAS 2170488-92-1) is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) used in mRNA delivery applications . The compound features an N-methylpiperidine head group with a pH-responsive tertiary amine (pKa = 6.04–6.29), enabling efficient endosomal escape of nucleic acid cargo while maintaining neutrality in systemic circulation . Its structure incorporates a branched-tail architecture with ester linkages engineered for enhanced biodegradability and reduced tissue accumulation . L202 has been systematically evaluated as a lead LNP component in preclinical SARS-CoV-2 mRNA vaccine studies, demonstrating defined particle characteristics (~103 nm, PDI 0.08, >97% encapsulation efficiency) and reproducible in vivo performance in murine and nonhuman primate models [1].

L202 Lipid Procurement Risks: Why In-Class Ionizable Lipid Substitution Compromises mRNA-LNP Performance


Ionizable lipids are not functionally interchangeable despite belonging to the same broad chemical class. The pKa, branching architecture, and biodegradability profile of the ionizable lipid component directly determine critical LNP performance parameters including mRNA encapsulation efficiency, endosomal escape kinetics, tissue biodistribution, and immunogenicity . Systematic in vivo screening has demonstrated that even structurally similar ionizable lipids can produce divergent immunological outcomes when formulated with identical mRNA cargo [1]. L202 was specifically identified from a panel of candidate lipids through head-to-head comparative evaluation against the benchmark lipid DLin-MC3-DMA (MC3), with L202 demonstrating substantially improved clearance kinetics while preserving immunogenic potency [2]. Substitution with an unevaluated ionizable lipid would introduce undefined variability into established L202-based formulation protocols, potentially invalidating prior optimization work and requiring de novo formulation development.

L202 mRNA-LNP Performance: Head-to-Head Comparative Data Against Benchmark Ionizable Lipids


Rapid In Vivo Clearance: L202 Exhibits 72-Hour Tissue Elimination vs. Persistent MC3 Accumulation

Following intramuscular administration of LNP-encapsulated SARS-CoV-2 spike mRNA in mice, L202-formulated LNPs were rapidly cleared from all tissues examined within 72 hours post-injection, whereas MC3-formulated LNPs exhibited sustained retention in the liver, spleen, and plasma over the same time course [1]. Quantitative analysis revealed that at 72 hours, L202 lipid concentrations in the liver and spleen were not significantly different from baseline, while MC3 concentrations remained elevated, indicating slower elimination kinetics [2].

mRNA delivery lipid nanoparticles pharmacokinetics ionizable lipid clearance

Preserved Immunogenicity Despite Rapid Clearance: L202 Maintains Neutralizing Antibody Titers Exceeding Convalescent Human Sera

In nonhuman primates, two doses of 100 μg L202-LNP-encapsulated SARS-CoV-2 spike mRNA generated neutralizing antibody titers that exceeded those measured in a panel of convalescent human sera [1]. This robust immunogenicity was maintained across multiple SARS-CoV-2 variants of concern, including Alpha, Beta, Gamma, and Delta . The study authors noted that L202 achieves this immunological potency while exhibiting rapid tissue clearance—a combination that distinguishes it from MC3, which also induces immunogenicity but with prolonged tissue retention [2].

mRNA vaccines neutralizing antibodies immunogenicity SARS-CoV-2

Lyophilization Compatibility: L202-LNPs Retain Immunogenicity After 1-Month Storage at 5°C and 25°C

L202-formulated LNPs were successfully lyophilized with 16% sucrose as a cryoprotectant, and after 1 month of storage at 5°C or 25°C, the reconstituted LNPs retained mRNA integrity and elicited immunogenicity in mice comparable to freshly prepared (wet) formulations [1]. This stability profile addresses cold-chain limitations that constrain the distribution of currently approved mRNA vaccines requiring ultralow-temperature storage .

lyophilization mRNA vaccine stability cold chain freeze-drying

Enhanced Liver-Targeted mRNA Delivery: L202 Achieves 176-Fold Higher Hepatic Efficiency vs. DLin-MC3-DMA

In vivo studies comparing mRNA delivery efficiency to the liver demonstrated that L202-formulated LNPs achieved a 176-fold increase in hepatic mRNA delivery relative to DLin-MC3-DMA, a widely used benchmark ionizable lipid . This substantial enhancement in liver-targeted delivery efficiency positions L202 as a superior candidate for applications requiring robust hepatic protein expression, including enzyme replacement therapies and liver-directed metabolic interventions.

mRNA delivery liver targeting lipid nanoparticles hepatic expression

Balanced Th1/Th2 Immune Polarization: L202 Induces Favorable IgG2a/IgG1 Ratio for Durable Antiviral Immunity

Immunization of mice with L202-LNP-encapsulated SARS-CoV-2 spike mRNA elicited a balanced Th1/Th2 response as assessed by the IgG2a/IgG1 ratio and potent germinal center B cell activation, which are critical correlates of durable antiviral immunity . In comparative assessments, L202-LNPs outperformed MC3-based LNPs and protein-alum vaccines in dose-dependent spike-specific IgG titer induction across a 0.1–10 μg dose range [1].

Th1/Th2 balance vaccine immunology IgG subclass germinal center

L202 mRNA-LNP Platform: Validated Research and Development Application Scenarios


Next-Generation mRNA Vaccine Development Requiring Lyophilization-Compatibility and Ambient-Temperature Storage

L202 is the preferred ionizable lipid component for mRNA vaccine programs that require lyophilization to eliminate ultracold-chain dependencies. The demonstrated retention of immunogenicity after 1-month storage at 5°C and 25°C in lyophilized L202-LNP formulations [1] provides a validated starting point for developing thermostable mRNA vaccines suitable for distribution in regions with limited cold-chain infrastructure. This capability is particularly valuable for pandemic preparedness and routine immunization programs in low- and middle-income countries.

Liver-Directed mRNA Therapeutics Requiring High Hepatic Delivery Efficiency

For applications requiring robust hepatic protein expression—including enzyme replacement therapies, metabolic disease interventions, and liver-targeted gene editing—L202 offers a 176-fold improvement in liver delivery efficiency compared to the benchmark lipid DLin-MC3-DMA . This enhanced hepatic tropism may enable dose-sparing strategies, reduce manufacturing costs, and improve the therapeutic index of liver-directed mRNA-LNP candidates.

Repeat-Dose mRNA-LNP Regimens Where Cumulative Lipid Exposure Is a Safety Consideration

The rapid tissue clearance profile of L202—with near-complete elimination from liver and spleen within 72 hours post-administration [2]—makes it a compelling choice for mRNA therapeutic programs requiring repeat dosing. In contrast to MC3, which demonstrates prolonged tissue retention, L202 minimizes cumulative lipid burden, potentially improving long-term tolerability and enabling more frequent or extended dosing schedules in chronic indications.

Coronavirus and Variant-Proof Vaccine Platforms Prioritizing Balanced Th1/Th2 Immunity

L202-LNPs consistently elicit balanced Th1/Th2 responses and potent germinal center B cell activation, outperforming both MC3-LNPs and protein-alum adjuvanted vaccines in spike-specific IgG induction . This immunological profile is particularly relevant for coronavirus vaccine development, where unbalanced Th2-skewed responses have been associated with vaccine-associated enhanced respiratory disease (VAERD) in preclinical models. The demonstrated broad neutralization against Alpha, Beta, Gamma, and Delta variants [3] further supports L202's utility in variant-proof or pan-coronavirus vaccine strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for L202

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.